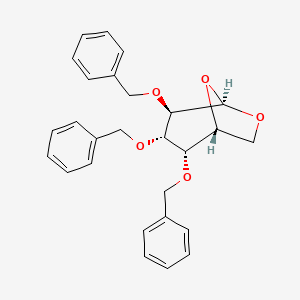
1,6-ANHYDRO-2,3,4-TRI-O-BENZYL-beta-D-GALACTOPYRANOSE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose is a synthetic carbohydrate derivative. It is a useful synthon for the preparation of a variety of structurally diverse, bioactive compounds and modified sugars . This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
Métodos De Preparación
The synthesis of 1,6-anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose typically involves the protection of hydroxyl groups followed by the formation of the anhydro bridge. One common method includes the benzylation of the hydroxyl groups at positions 2, 3, and 4 of the galactopyranose ring, followed by the formation of the 1,6-anhydro bridge through intramolecular cyclization . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: This compound is used in the study of carbohydrate-protein interactions and the development of carbohydrate-based drugs.
Mecanismo De Acción
The mechanism of action of 1,6-anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose involves its ability to act as a synthon in organic synthesis. The benzyl-protected hydroxyl groups provide stability, while the anhydro bridge allows for selective reactions at specific positions on the galactopyranose ring. This compound can participate in glycosylation reactions, forming glycosidic bonds with other molecules .
Comparación Con Compuestos Similares
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-galactopyranose can be compared with other similar compounds such as:
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose: Similar in structure but derived from glucose instead of galactose.
1,6-Anhydro-beta-D-glucopyranose (levoglucosan): Lacks the benzyl protection and is used in different synthetic applications.
Tri-O-benzyl-D-glucal: Another benzyl-protected carbohydrate used in glycosylation reactions.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound in synthetic organic chemistry.
Propiedades
Número CAS |
29704-64-1 |
|---|---|
Fórmula molecular |
C27H28O5 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
(1R,2S,3S,4R,5R)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-24-23-19-31-27(32-23)26(30-18-22-14-8-3-9-15-22)25(24)29-17-21-12-6-2-7-13-21/h1-15,23-27H,16-19H2/t23-,24+,25+,26-,27-/m1/s1 |
Clave InChI |
JSRSLTCFTYHIRT-LXSUACKSSA-N |
SMILES isomérico |
C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES canónico |
C1C2C(C(C(C(O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine](/img/structure/B13832211.png)
![2-[(4S)-4-(2-Methyl-2-propanyl)-4,5-dihydro-1,3-oxazol-2-yl]-6-phenylpyridine](/img/structure/B13832227.png)
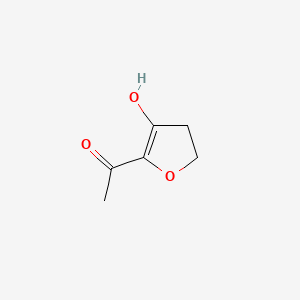
![(R)-2-[(Boc-(methyl)amino)methyl]-morpholine](/img/structure/B13832237.png)
![(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid](/img/structure/B13832239.png)

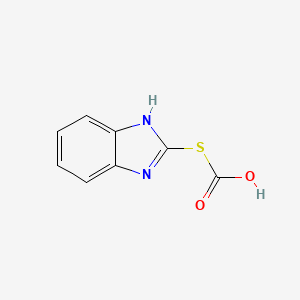
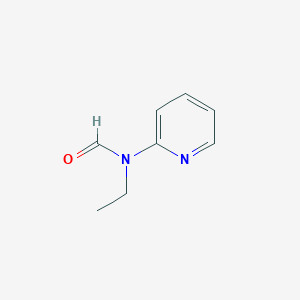

![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)

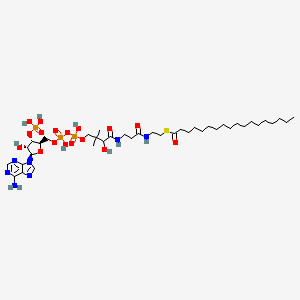
![(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)
![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)
